ethyl N'-[4-(methylcarbamoyl)-1-(2-oxopropyl)-1H-imidazol-5-yl]-N-phenylcarbamimidothioate
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Overview
Description
Ethyl N’-[4-(methylcarbamoyl)-1-(2-oxopropyl)-1H-imidazol-5-yl]-N-phenylcarbamimidothioate is a complex organic compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N’-[4-(methylcarbamoyl)-1-(2-oxopropyl)-1H-imidazol-5-yl]-N-phenylcarbamimidothioate typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the condensation of 1,2-diketones with urotropine in the presence of ammonium acetate under microwave-assisted conditions . This method yields 4,5-disubstituted imidazoles efficiently.
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts like ZnCl2 in cycloaddition reactions can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl N’-[4-(methylcarbamoyl)-1-(2-oxopropyl)-1H-imidazol-5-yl]-N-phenylcarbamimidothioate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce reduced imidazole derivatives.
Scientific Research Applications
Ethyl N’-[4-(methylcarbamoyl)-1-(2-oxopropyl)-1H-imidazol-5-yl]-N-phenylcarbamimidothioate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of ethyl N’-[4-(methylcarbamoyl)-1-(2-oxopropyl)-1H-imidazol-5-yl]-N-phenylcarbamimidothioate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. This compound may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Ethyl N’-[4-(methylcarbamoyl)-1-(2-oxopropyl)-1H-imidazol-5-yl]-N-phenylcarbamimidothioate can be compared with other imidazole derivatives such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Omeprazole: An antiulcer agent.
Metronidazole: An antibacterial and antiprotozoal agent.
This compound is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H21N5O2S |
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Molecular Weight |
359.4 g/mol |
IUPAC Name |
ethyl N'-[5-(methylcarbamoyl)-3-(2-oxopropyl)imidazol-4-yl]-N-phenylcarbamimidothioate |
InChI |
InChI=1S/C17H21N5O2S/c1-4-25-17(20-13-8-6-5-7-9-13)21-15-14(16(24)18-3)19-11-22(15)10-12(2)23/h5-9,11H,4,10H2,1-3H3,(H,18,24)(H,20,21) |
InChI Key |
JLCDQZAVCPNCDQ-UHFFFAOYSA-N |
Isomeric SMILES |
CCS/C(=N/C1=C(N=CN1CC(=O)C)C(=O)NC)/NC2=CC=CC=C2 |
Canonical SMILES |
CCSC(=NC1=C(N=CN1CC(=O)C)C(=O)NC)NC2=CC=CC=C2 |
Origin of Product |
United States |
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